3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate
Description
3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate is a synthetic flavonoid derivative characterized by a chromene (benzopyran) core substituted with a 4-bromophenyl group at position 3, a methyl group at position 2, and a propanoate ester at position 5.
Properties
IUPAC Name |
[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl] propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO4/c1-3-17(21)24-14-8-9-15-16(10-14)23-11(2)18(19(15)22)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTRLAIFRPSJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Chromene Formation: The formation of the chromen-4-one core via cyclization reactions.
Esterification: The final step involves esterification to introduce the propanoate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the chromen-4-one core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Physicochemical and Pharmacological Insights
- Bromine vs.
- Ester Group Variations: The propanoate ester at position 7 (target compound) offers moderate polarity, whereas the morpholinecarboxylate analog (444.28 g/mol) introduces a polar morpholine ring, likely improving water solubility and pharmacokinetics .
- Anti-inflammatory Activity : While the target compound lacks direct activity data, its oxadiazole-containing analog (59.5% inhibition at 20 mg/kg) suggests that bromophenyl-substituted derivatives may exhibit comparable efficacy to indomethacin (64.3%) .
Biological Activity
The compound 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl propanoate is a member of the chromen-4-one derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 373.25 g/mol. The structure features a bromophenyl group, a methyl group, and a propanoate moiety attached to the chromenone core, contributing to its potential biological activities.
Biological Activity Overview
Research indicates that chromenone derivatives exhibit various biological activities, including:
- Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : They may modulate inflammatory pathways.
- Antimicrobial Properties : Some derivatives possess activity against bacterial and fungal strains.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
- Apoptotic Pathways : It can induce apoptosis in cancer cells by modulating signaling pathways like NF-kB and caspase activation.
Anticancer Activity
A study evaluated the cytotoxic effects of various chromenone derivatives against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM, suggesting their potential as anticancer agents .
Anti-inflammatory Activity
Chromone derivatives have been studied for their ability to inhibit COX enzymes. For instance, compounds similar to this compound showed moderate inhibition of COX-2 with IC50 values around 15 µM . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
Research has demonstrated that chromenone derivatives possess antimicrobial activity against various bacterial strains. In vitro studies indicated that some derivatives could effectively inhibit the growth of Gram-positive and Gram-negative bacteria .
Data Table: Biological Activities of Chromenone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
